10,14-Epinitrilo-2,5,8-triazacyclotetradeca-10,12-diene-2,5,8-triacetic acid

Descripción general

Descripción

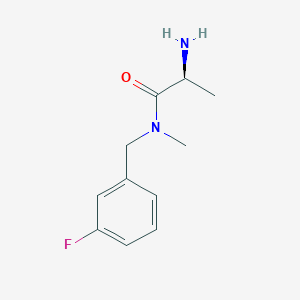

10,14-Epinitrilo-2,5,8-triazacyclotetradeca-10,12-diene-2,5,8-triacetic acid is a useful research compound. Its molecular formula is C17H24N4O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cationic Radionuclides and Ligands for Targeted Therapeutic Radiopharmaceuticals

Recent developments in ligands, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and diethylenetriaminepentaacetic acid (DTPA), highlight their critical role in enhancing the stability of radionuclide complexes used in medicine. These compounds, including triazole derivatives, show promise in improving chelating abilities, which is essential for targeted radionuclide therapy, a growing field in nuclear medicine for treating cancers (Egorova, Fedorova, & Kalmykov, 2019).

Antibody-Based Methods for Environmental and Food Analysis

Antibodies, including those developed against triazole derivatives, have been widely utilized in assays for clinical chemistry and environmental research. The advancements in immunoreagents and their applications in ELISA and immunosensors demonstrate the importance of triazole compounds in detecting environmental contaminants and ensuring food safety (Fránek & Hruška, 2018).

Triazole Derivatives in Patent Reviews

Triazole derivatives have seen extensive exploration for their wide range of biological activities, including antimicrobial, antitumoral, and antiviral properties. The continuous interest in developing new triazole-based compounds underscores their significance in creating new pharmaceuticals and therapeutic agents. Patent reviews between 2008 and 2011 shed light on the potential uses of these compounds in treating various diseases (Ferreira et al., 2013).

Glycyrrhetinic Acids and Anticancer Agents

Although not directly related, research on glycyrrhetinic acids, like those derived from triazole compounds, emphasizes the exploration of natural and synthetic analogs for their therapeutic potentials, particularly in anticancer applications. The modification of these compounds has led to significant advancements in cancer drug discovery, indicating the broader relevance of such structural exploration in scientific research (Hussain et al., 2018).

Propiedades

IUPAC Name |

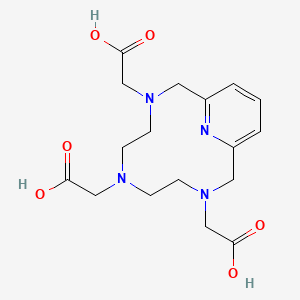

2-[3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O6/c22-15(23)10-19-4-6-20(11-16(24)25)8-13-2-1-3-14(18-13)9-21(7-5-19)12-17(26)27/h1-3H,4-12H2,(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSYTWVNUJTPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PCTA?

A1: The molecular formula of PCTA is C18H27N5O6 and its molecular weight is 413.43 g/mol.

Q2: Is there spectroscopic data available for PCTA?

A2: Yes, studies have utilized various spectroscopic techniques to characterize PCTA and its complexes. These include NMR ((1)H, (13)C, and (17)O), UV-Vis spectroscopy, and mass spectrometry. [, , ]

Q3: How does the structure of PCTA contribute to its stability and material compatibility?

A3: PCTA's macrocyclic structure, incorporating a pyridine ring and three acetate pendant arms, provides a rigid framework that contributes to the high thermodynamic stability of its complexes with metal ions, particularly lanthanides. [, ]

Q4: How does PCTA interact with metal ions?

A4: PCTA acts as a heptadentate ligand, meaning it can coordinate with metal ions through seven donor atoms. This includes the three nitrogen atoms from the acetate arms, three nitrogen atoms within the macrocyclic ring, and the nitrogen atom of the pyridine moiety. This strong coordination contributes to the high stability constants observed for PCTA complexes. [, , ]

Q5: What is the significance of the fast complexation kinetics observed for PCTA with lanthanide ions?

A5: PCTA exhibits remarkably fast complexation kinetics with lanthanide ions, surpassing other macrocyclic ligands studied to date. [, ] This rapid complexation is particularly advantageous for radiolabeling procedures where short-lived radioisotopes are employed, as it allows for efficient labeling within a short time frame. [, ]

Q6: What are the downstream effects of PCTA complexation with metal ions?

A6: The downstream effects depend on the specific application. For instance, in MRI contrast agents, the complexation of PCTA with gadolinium enhances the relaxation rate of water protons, leading to increased image contrast. [, , ] In radiopharmaceuticals, the complexation with radiometals allows for targeted delivery of radioactivity to specific tissues, enabling both imaging and therapeutic applications. [, , ]

Q7: What are some of the promising applications of PCTA and its derivatives?

A7: PCTA and its derivatives hold significant promise in several areas:

- Medical imaging: PCTA-based complexes are being explored as MRI contrast agents due to their favorable relaxometric properties and stability. [, , ] Additionally, PCTA conjugated to antibodies or peptides labeled with radiometals like (64)Cu or (68)Ga show potential for PET imaging of tumors and tumor vasculature. [, , , , ]

- Radioimmunotherapy: The selective targeting and internalization of PCTA-conjugated antibodies labeled with therapeutic radioisotopes, like (177)Lu, offer potential for targeted radionuclide therapy of cancers. []

- Antimicrobial agents: Propionicin T1, a bacteriocin encoded by the pctA gene in some Propionibacterium strains, exhibits antimicrobial activity, particularly against other propionibacteria. []

Q8: How do the properties of PCTA compare to other chelators like DOTA and NOTA?

A8: While DOTA is widely used for (64)Cu labeling, studies show that PCTA and NOTA complexes exhibit better in vivo stability compared to DOTA. [, , ] PCTA also demonstrates faster radiolabeling kinetics with (64)Cu and (68)Ga compared to DOTA, requiring milder conditions to achieve comparable yields. [, , , ]

Q9: What are the current limitations of PCTA and areas requiring further research?

A9: Despite its promising properties, further research is needed to fully understand PCTA's potential:

- Long-term toxicity: While initial studies suggest good in vivo stability and clearance, more comprehensive toxicological studies are required to assess potential long-term effects. []

- Structure-activity relationship: While some modifications have led to improved properties, a more detailed understanding of the structure-activity relationship is crucial for rationally designing PCTA derivatives with optimized performance for specific applications. [, ]

- Drug delivery and targeting: Exploring strategies to further enhance the targeted delivery of PCTA-based imaging agents and radiopharmaceuticals to specific tissues could improve their efficacy and reduce off-target effects. [, ]

- Resistance mechanisms: For applications involving antimicrobial activity, understanding potential resistance mechanisms and developing strategies to overcome them is essential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B3230083.png)

![Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate](/img/structure/B3230092.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3230102.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3230119.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B3230122.png)